molecular formula C10H8BrClO B12873352 6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one

6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B12873352
M. Wt: 259.52 g/mol
InChI Key: FNRLDKBBKJUONK-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination and chlorination of a naphthalenone precursor. One common method includes:

    Chlorination: The chlorination step can be carried out using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalenes.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydronaphthalen-2(1H)-one
  • 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
  • 6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one

Uniqueness

6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties

Biological Activity

6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound characterized by a naphthalene backbone with bromine and chlorine substituents. Its unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its properties and applications.

  • Molecular Formula : C10H8BrClO
  • Molecular Weight : 251.53 g/mol
  • CAS Number : 1273609-72-5

The compound is classified as a dihydronaphthalenone due to the presence of a ketone functional group within a saturated naphthalene structure. Its stability is influenced by light sensitivity, necessitating careful storage conditions to maintain its integrity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess significant anticancer activity. For instance, derivatives of naphthoquinones have shown promising results against various cancer cell lines, indicating that halogenated naphthalene derivatives could also exhibit similar effects .
  • Antimicrobial Activity : The presence of halogen atoms in the structure may enhance the compound's interaction with biological targets, potentially leading to antimicrobial effects. This has been observed in other halogenated compounds which exhibited improved efficacy against bacterial and fungal strains .
  • Mechanism of Action : The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity through binding affinity enhanced by the presence of bromine and chlorine .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
6-Bromo-3,4-dihydronaphthalen-2(1H)-one117294-21-01.00Lacks chlorine substituent
5-Bromo-3,4-dihydronaphthalen-2(1H)-one132095-53-51.00Bromine at position 5 instead of 6
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one144066-44-40.98Additional bromine at position 7
6-Chloro-3,4-dihydro-naphthalenone6362070.95Contains only chlorine without bromine

The presence of both bromine and chlorine in the structure of this compound enhances its reactivity and potential biological activity compared to other compounds with fewer halogen substituents .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study on naphthoquinone derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of halogen groups was correlated with increased antiproliferative activity .
  • In Vitro Studies : Research on similar dihydronaphthalene derivatives has shown that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings suggest that this compound could have similar effects .

Properties

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8BrClO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2

InChI Key

FNRLDKBBKJUONK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)Br)Cl

Origin of Product

United States

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